(1-(Piperidin-3-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone

Description

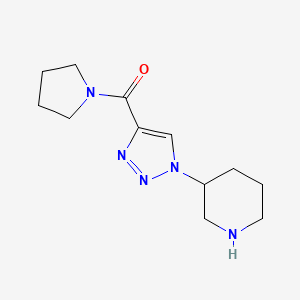

The compound (1-(Piperidin-3-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone features a 1,2,3-triazole core substituted at the 4-position with a methanone linker connecting a pyrrolidine ring and a piperidin-3-yl group. This hybrid structure combines nitrogen-rich heterocycles, which are often associated with diverse biological activities, including enzyme inhibition and anticancer properties.

Properties

IUPAC Name |

(1-piperidin-3-yltriazol-4-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O/c18-12(16-6-1-2-7-16)11-9-17(15-14-11)10-4-3-5-13-8-10/h9-10,13H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFWXHGRXIHCDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN(N=N2)C3CCCNC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Piperidin-3-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the piperidine and pyrrolidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1-(Piperidin-3-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide to replace specific functional groups with others.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

Substitution: Sodium hydride in anhydrous tetrahydrofuran (THF) at low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1-(Piperidin-3-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties, making them suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of (1-(Piperidin-3-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Core

Phenyl-Substituted Triazoles

- (5-Phenyl-2H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone (4) and (5-Phenyl-2H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone (5) (): Structural Differences: The triazole core is substituted with a phenyl group at the 5-position instead of a piperidin-3-yl group. Synthesis: Prepared via reactions of 5-phenyl-1,2,3-triazole-4-carboxylic acid with pyrrolidine or piperidine under heating. Yields were moderate (~50–69%) . Key Data: NMR and MS confirmed structural integrity.

Benzyl-Substituted Triazoles

- (1-Benzyl-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives (): Structural Differences: A benzyl group replaces the piperidin-3-yl substituent, and the methanone links to piperazine instead of pyrrolidine. Biological Activity: Exhibited cytotoxicity against cancer cell lines (BT-474, HeLa, MCF-7) with IC₅₀ values ranging from 0.5–10 µM. These analogs also inhibited tubulin polymerization, suggesting a mechanism involving microtubule disruption .

Variations in the Amine Component

Pyrrolidine vs. Piperidine vs. Piperazine

- Piperidine-Based Analogs: (4-(1-Benzyl-1H-1,2,3-triazol-4-yl)phenyl)(piperidin-4-yl)methanone (81) ():

- Synthesized with 88% yield. Demonstrated distinct ¹H-NMR shifts (δ 7.8–8.1 ppm for aromatic protons) . Piperidin-1-yl vs.

Piperazine-Based Analogs :

- Morpholino Derivatives: Morpholino(5-phenyl-2H-1,2,3-triazol-4-yl)methanone (6) ():

Anticancer Activity

- Analogs with benzyl or phenyl substituents () show significant cytotoxicity, with IC₅₀ values in the low micromolar range. The presence of a piperazine or piperidine moiety correlates with enhanced tubulin inhibition .

Enzyme Inhibition

- CK2 Inhibitors (): Piperidine-triazole hybrids (e.g., AB668) target ATP-binding sites in kinases. Structural similarities suggest that (1-(Piperidin-3-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone may also exhibit kinase inhibitory activity .

Physicochemical and Structural Data

Key Trends and Insights

Amine Component Influence :

- Pyrrolidine (5-membered ring) may confer rigidity and moderate lipophilicity, favoring blood-brain barrier penetration.

- Piperazine (6-membered, two nitrogen atoms) enhances solubility and hydrogen-bonding capacity, critical for enzyme inhibition .

Substituent Effects :

- Bulky groups (e.g., benzyl) on the triazole core improve tubulin binding but may reduce solubility .

- Electron-withdrawing groups (e.g., trifluoromethyl in ) could enhance metabolic stability .

Synthetic Accessibility: Click chemistry and amide coupling are common strategies for triazole-methanone hybrids, with yields ranging from 50–99% depending on substituents .

Biological Activity

The compound (1-(Piperidin-3-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone , also known by its CAS number 1479610-63-3, is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine and pyrrolidine derivatives with azides to form the triazole ring through a click chemistry approach. This method is favored for its efficiency and the ability to produce high yields of the desired product. The structural formula can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been investigated across various studies, revealing its potential as an anticancer agent and antifungal compound.

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- A study highlighted that related triazole compounds induced apoptosis in BT-474 breast cancer cells with an IC50 value of 0.99 ± 0.01 μM. This was achieved through mechanisms involving tubulin polymerization inhibition and cell cycle arrest at sub-G1 and G2/M phases .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 10ec | BT-474 | 0.99 | Apoptosis induction, tubulin inhibition |

Antifungal Activity

In another study focusing on antifungal properties, derivatives similar to this compound were tested against Candida auris, a pathogen notorious for its resistance to conventional antifungal treatments. The results indicated that certain derivatives exhibited MIC values ranging from 0.24 to 0.97 μg/mL, demonstrating potent antifungal activity .

| Compound | Pathogen | MIC (μg/mL) | MFC (μg/mL) |

|---|---|---|---|

| pta1 | C. auris | 0.24 | 0.97 |

| pta2 | C. auris | 0.56 | 2.5 |

| pta3 | C. auris | 0.97 | 3.9 |

The mechanisms through which these compounds exert their biological effects include:

Anticancer Mechanisms:

- Apoptosis Induction: The compounds induce programmed cell death in cancer cells through mitochondrial pathways.

- Cell Cycle Arrest: They cause arrest in specific phases of the cell cycle, preventing cancer cell proliferation.

- Tubulin Inhibition: Some derivatives bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .

Antifungal Mechanisms:

- Membrane Disruption: The compounds disrupt the plasma membrane integrity of fungal cells.

- Induction of Apoptosis: Similar to their anticancer activity, these compounds can trigger apoptotic pathways in fungal cells .

Case Studies

Several case studies have demonstrated the efficacy of triazole derivatives in both cancer and fungal infections:

Case Study 1: Breast Cancer Treatment

A series of synthesized triazole derivatives were tested against BT-474 cells, showing a clear dose-dependent response in cytotoxicity and apoptosis markers such as annexin V-FITC staining.

Case Study 2: Fungal Infections

In clinical settings, piperidine-based triazole derivatives were effective against resistant strains of C. auris, leading to reduced fungal burden in infected patients when used in combination with existing antifungals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.